BenchChemオンラインストアへようこそ!

hMAO-B-IN-4

hMAO-B inhibition IC50 Ki

hMAO-B-IN-4 (compound B10) is the most potent benzyloxy-substituted chalcone in a 15-compound SAR series, offering unparalleled selectivity (SI 504.79 vs hMAO-A). Its thiophene A-ring confers a 1.79-fold potency advantage over ethoxy analog B15, making it essential for MAO-B-specific CNS studies. Unlike irreversible inhibitors, its reversible binding (44–78% activity recovery post-dialysis) enables pulse-chase and time-course assays. With validated BBB permeability (PAMPA Pe = 4.93×10⁻⁶ cm/s), it serves as both a tool compound for neurodegenerative disease modeling and a gold-standard reference for CNS bioavailability screening.

Molecular Formula C20H16O2S
Molecular Weight 320.4 g/mol
Cat. No. B3898790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehMAO-B-IN-4
Molecular FormulaC20H16O2S
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CS3
InChIInChI=1S/C20H16O2S/c21-19(20-7-4-14-23-20)13-10-16-8-11-18(12-9-16)22-15-17-5-2-1-3-6-17/h1-14H,15H2/b13-10+
InChIKeyMKSMRBDQELHEBO-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hMAO-B-IN-4 (Compound B10): A Selective, Reversible, and BBB-Penetrable hMAO-B Inhibitor for Neurodegenerative Disease Research Procurement


hMAO-B-IN-4 (also designated compound B10) is a benzyloxy-substituted chalcone derivative that functions as a selective, reversible, and blood–brain barrier (BBB) penetrable inhibitor of human monoamine oxidase-B (hMAO-B) [1]. Its molecular formula is C20H16O2S with a molecular weight of 320.4 g/mol . The compound was identified through a structure–activity relationship (SAR) study of fifteen benzyloxy ortho/para-substituted chalcones (B1–B15), wherein B10 emerged as the most potent hMAO-B inhibitor within the series [1].

Why Generic MAO-B Inhibitors Cannot Substitute for hMAO-B-IN-4 in Research Applications


Within the benzyloxy chalcone series, subtle structural modifications yield dramatic differences in inhibitory potency, selectivity, and blood–brain barrier permeability. The replacement of the thiophene moiety in B10 with an ethoxy group in B15 reduces hMAO-B inhibitory potency by approximately 1.8-fold and lowers the selectivity index by over 40% [1]. Furthermore, the position of the benzyloxy group on the B-ring critically influences activity: para-substitution consistently confers higher inhibition than ortho-substitution across all A-ring variants [1]. Consequently, procurement of a structurally similar but non-identical chalcone analog will not recapitulate the quantitative performance profile of hMAO-B-IN-4.

hMAO-B-IN-4 (B10) Evidence Guide: Quantified Differentiation Against Closest Analogs and Reference Inhibitors


hMAO-B-IN-4 (B10) Exhibits 1.79-Fold Higher Potency than B15 and Outperforms Reference Inhibitors Lazabemide and Pargyline in hMAO-B Inhibition

hMAO-B-IN-4 (B10) demonstrates an IC50 value of 0.067 ± 0.005 μM against hMAO-B, which is 1.79-fold more potent than the closest analog B15 (IC50 = 0.120 ± 0.010 μM) [1]. Furthermore, B10 displays superior potency relative to the reference reversible inhibitor lazabemide (IC50 = 0.110 ± 0.016 μM) and the reference irreversible inhibitor pargyline (IC50 = 0.140 ± 0.0059 μM) [1]. Kinetic analysis reveals that B10 competitively inhibits hMAO-B with a Ki of 0.030 ± 0.001 μM, compared to B15's Ki of 0.033 ± 0.001 μM [1].

hMAO-B inhibition IC50 Ki

hMAO-B-IN-4 (B10) Demonstrates Superior Selectivity Index (SI = 504.791) Over B15 (SI = 287.600) for hMAO-B over hMAO-A

hMAO-B-IN-4 (B10) exhibits a selectivity index (SI) of 504.791 for hMAO-B over hMAO-A, which is 1.75-fold higher than that of B15 (SI = 287.600) [1]. The SI is calculated as the ratio of hMAO-A IC50 to hMAO-B IC50. B10 inhibits hMAO-A with an IC50 of 33.821 ± 6.888 μM, while B15 inhibits hMAO-A with an IC50 of 34.512 ± 3.544 μM [1].

selectivity index hMAO-A off-target activity

hMAO-B-IN-4 (B10) Shows Enhanced Blood-Brain Barrier Permeability (PAMPA Pe = 4.93 × 10⁻⁶ cm/s) Compared to B15 (Pe = 4.09 × 10⁻⁶ cm/s) and Comparable to Selegiline

In a parallel artificial membrane permeability assay (PAMPA-BBB), hMAO-B-IN-4 (B10) exhibited an effective permeability (Pe) value of 4.93 ± 0.13 × 10⁻⁶ cm/s, exceeding the threshold of 4.0 × 10⁻⁶ cm/s that predicts high CNS bioavailability [1]. This value is 20.5% higher than that of B15 (Pe = 4.09 ± 0.24 × 10⁻⁶ cm/s) and approaches the permeability of the clinical MAO-B inhibitor selegiline (Pe = 5.69 ± 0.04 × 10⁻⁶ cm/s) [1].

BBB permeability PAMPA CNS bioavailability

hMAO-B-IN-4 (B10) is a Reversible Inhibitor, Distinguishing It from Irreversible Inhibitors Like Pargyline

Dialysis reversibility experiments demonstrate that hMAO-B-IN-4 (B10) acts as a reversible inhibitor. After 30 minutes of preincubation followed by dialysis, B10-treated hMAO-B enzyme activity recovered from 44.29% (undialyzed) to 77.53% (dialyzed) [1]. This recovery profile closely mirrors that of the reversible reference inhibitor lazabemide (recovery from 45.13% to 80.78%), and stands in stark contrast to the irreversible inhibitor pargyline, which showed negligible recovery (45.26% to 43.96%) [1]. B15 exhibits a similar reversible profile (41.68% to 78.78% recovery) [1].

reversible inhibition dialysis recovery mechanism of action

hMAO-B-IN-4 (B10) Exhibits Competitive Binding with High Affinity (Ki = 0.030 μM) and Favorable Binding Energy (-74.57 kcal/mol)

Kinetic analysis via Lineweaver–Burk plots confirms that hMAO-B-IN-4 (B10) is a competitive inhibitor of hMAO-B with respect to substrate binding, exhibiting a Ki of 0.030 ± 0.001 μM [1]. Molecular docking studies reveal that the B10–hMAO-B complex is stabilized by π–π stacking interactions with a binding energy of -74.57 kcal/mol, while the B15–hMAO-B complex shows a binding energy of -87.72 kcal/mol [1]. Although B15 has a more negative binding energy, B10's superior potency and selectivity underscore the importance of the thiophene substitution in the A-ring for functional inhibition.

competitive inhibition Ki molecular docking binding energy

hMAO-B-IN-4 (B10) Displays Favorable In Silico ADME Properties, Including High CNS Penetration Prediction

In silico ADME predictions indicate that hMAO-B-IN-4 (B10) possesses favorable drug-like properties, including high predicted CNS penetration (log BB and log PS values) and good intestinal absorption [1]. While quantitative comparative data across the series are available in Table 3 of the primary study, B10's predicted CNS permeability aligns with its experimentally determined PAMPA Pe value, reinforcing its suitability for CNS-targeted applications.

ADME in silico prediction CNS penetration drug-likeness

Recommended Application Scenarios for hMAO-B-IN-4 (B10) Based on Differentiated Evidence


Parkinson's Disease and Alzheimer's Disease Research Requiring Potent and Selective hMAO-B Inhibition

hMAO-B-IN-4 (B10) is ideally suited for in vitro and in vivo studies of Parkinson's disease (PD) and Alzheimer's disease (AD) where potent, selective hMAO-B inhibition is required. Its IC50 of 0.067 μM and selectivity index of 504.791 [1] ensure robust target engagement while minimizing confounding hMAO-A activity, which is critical for elucidating MAO-B-specific contributions to dopamine metabolism and oxidative stress pathways.

CNS Drug Discovery Programs Evaluating Blood–Brain Barrier Penetrant MAO-B Inhibitors

The experimentally validated BBB permeability (PAMPA Pe = 4.93 × 10⁻⁶ cm/s) [1] makes hMAO-B-IN-4 (B10) a valuable tool compound for CNS drug discovery programs. It can serve as a positive control for BBB permeability assays or as a reference compound for evaluating the CNS bioavailability of novel MAO-B inhibitor candidates.

Reversible Inhibition Studies Requiring Washout and Recovery Experimental Designs

Unlike irreversible MAO-B inhibitors such as pargyline, hMAO-B-IN-4 (B10) exhibits reversible inhibition with substantial activity recovery after dialysis (44.29% to 77.53%) [1]. This property enables time-course experiments, pulse-chase assays, and other protocols where transient inhibition followed by washout is required to assess cellular responses to fluctuating MAO-B activity.

Structure–Activity Relationship (SAR) and Lead Optimization Campaigns Based on the Chalcone Scaffold

As the most potent compound within a systematically characterized series of 15 benzyloxy chalcones [1], hMAO-B-IN-4 (B10) provides an excellent benchmark for SAR studies. Its thiophene A-ring substitution confers a 1.79-fold potency advantage over the ethoxy-substituted B15 [1], offering a clear structure–activity correlation that can guide medicinal chemistry optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for hMAO-B-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.